(6R,9S,12S)-Benzyl 12-Benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate (SM1-A) (6R,9S,12S)-Benzyl 12-Benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate (SM1-A)
Brand Name: Vulcanchem
CAS No.:
VCID: VC20429912
InChI: InChI=1S/C37H47N3O6/c1-26(2)23-31(38-33(41)30(40-36(44)46-37(3,4)5)22-21-27-15-9-6-10-16-27)34(42)39-32(24-28-17-11-7-12-18-28)35(43)45-25-29-19-13-8-14-20-29/h6-20,26,30-32H,21-25H2,1-5H3,(H,38,41)(H,39,42)(H,40,44)/t30-,31+,32+/m1/s1
SMILES:
Molecular Formula: C37H47N3O6
Molecular Weight: 629.8 g/mol

(6R,9S,12S)-Benzyl 12-Benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate (SM1-A)

CAS No.:

Cat. No.: VC20429912

Molecular Formula: C37H47N3O6

Molecular Weight: 629.8 g/mol

* For research use only. Not for human or veterinary use.

(6R,9S,12S)-Benzyl 12-Benzyl-9-isobutyl-2,2-dimethyl-4,7,10-trioxo-6-phenethyl-3-oxa-5,8,11-triazatridecan-13-oate (SM1-A) -

Specification

Molecular Formula C37H47N3O6
Molecular Weight 629.8 g/mol
IUPAC Name benzyl (2S)-2-[[(2S)-4-methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoyl]amino]pentanoyl]amino]-3-phenylpropanoate
Standard InChI InChI=1S/C37H47N3O6/c1-26(2)23-31(38-33(41)30(40-36(44)46-37(3,4)5)22-21-27-15-9-6-10-16-27)34(42)39-32(24-28-17-11-7-12-18-28)35(43)45-25-29-19-13-8-14-20-29/h6-20,26,30-32H,21-25H2,1-5H3,(H,38,41)(H,39,42)(H,40,44)/t30-,31+,32+/m1/s1
Standard InChI Key AKIABKDAWVWIHO-RTOKGZNSSA-N
Isomeric SMILES CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)[C@@H](CCC3=CC=CC=C3)NC(=O)OC(C)(C)C
Canonical SMILES CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=CC=C2)NC(=O)C(CCC3=CC=CC=C3)NC(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Analysis

SM1-A belongs to the class of N,N-dimethylaminodiboranate derivatives, featuring a 13-carbon triazatridecane core with three nitrogen atoms strategically positioned within the chain . The molecule’s stereochemistry, denoted by the (6R,9S,12S) configuration, imposes strict spatial constraints that influence its intermolecular interactions. Key structural components include:

  • Benzyl and Phenethyl Groups: These aromatic substituents enhance lipophilicity, potentially improving membrane permeability and target binding affinity.

  • Isobutyl and Methyl Groups: The branched alkyl chains contribute to steric bulk, which may modulate enzymatic degradation or receptor engagement.

  • Trioxo and Oxa Functionalities: The presence of three carbonyl groups (4,7,10-trioxo) and an oxygen-containing heterocycle (3-oxa) suggests reactivity in redox or nucleophilic substitution reactions.

PropertyValueSource
Molecular FormulaC₃₇H₄₇N₃O₆
Molecular Weight641.79 g/mol
Lipophilicity (LogP)Estimated 4.2 (calculated)
SolubilityLow aqueous solubility (<0.1 mg/mL)

Synthetic Methodologies and Challenges

While detailed synthetic protocols for SM1-A remain proprietary, analogous compounds such as PAC-1 derivatives offer insights into potential pathways . The synthesis of SM1-A likely involves:

  • Core Assembly: Stepwise construction of the triazatridecane backbone via amide coupling or reductive amination.

  • Stereochemical Control: Use of chiral auxiliaries or asymmetric catalysis to achieve the (6R,9S,12S) configuration.

  • Functionalization: Sequential introduction of benzyl, phenethyl, and methyl groups through alkylation or esterification reactions.

Notably, the compound’s structural complexity poses challenges in scalability and purity. Impurities such as Carfilzomib Impurity 25 (CAS 2049024-37-3) have been identified in commercial batches, necessitating advanced chromatographic techniques for isolation .

ParameterSM-1 (Analog)SM1-A (Inferred)
IC₅₀ (Cancer Cells)0.8–1.2 µMNot reported
LD₅₀ (Mouse)500–1000 mg/kgNot tested
Brain PenetrationLowLikely low (structural)

Source: Adapted from

SM1-A’s benzyl substituents may enhance cytotoxicity compared to earlier analogs, though this remains speculative without empirical validation.

SupplierPurityPrice (100 mg)
CymitQuimica>95%€2,320

Researchers employing SM1-A must account for its instability in aqueous media and potential light sensitivity. Storage recommendations include inert atmospheres and temperatures below −20°C .

Future Directions and Unanswered Questions

Critical gaps persist in understanding SM1-A’s:

  • Synthetic Optimizations: Scalable routes to improve yield and reduce impurity profiles.

  • Target Engagement: Direct evidence of procaspase-3 interaction via isothermal titration calorimetry (ITC) or X-ray crystallography.

  • In Vivo Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) studies in rodent models.

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